molecular formula C6Cl2 B14220222 1,4-Dichlorocyclohexa-1,2,3-trien-5-yne CAS No. 557768-10-2

1,4-Dichlorocyclohexa-1,2,3-trien-5-yne

Cat. No.: B14220222
CAS No.: 557768-10-2
M. Wt: 142.97 g/mol
InChI Key: DEBZPVQTOCVVMM-UHFFFAOYSA-N
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Description

1,4-Dichlorocyclohexa-1,2,3-trien-5-yne is a chemical compound with the molecular formula C6Cl2 It is characterized by the presence of two chlorine atoms attached to a cyclohexatriene ring with an additional alkyne group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dichlorocyclohexa-1,2,3-trien-5-yne typically involves the chlorination of cyclohexa-1,2,3-triene. The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms at the 1 and 4 positions. Common reagents used in this process include chlorine gas and a suitable solvent such as chloroform or carbon tetrachloride. The reaction is usually conducted at low temperatures to prevent over-chlorination and to maintain the integrity of the cyclohexatriene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to achieve efficient chlorination while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

1,4-Dichlorocyclohexa-1,2,3-trien-5-yne undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding chlorinated cyclohexadienones.

    Reduction: Reduction reactions can lead to the formation of cyclohexadienes with reduced chlorine content.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

    Oxidation: Chlorinated cyclohexadienones.

    Reduction: Cyclohexadienes with varying degrees of chlorination.

    Substitution: Compounds with different functional groups replacing the chlorine atoms.

Scientific Research Applications

1,4-Dichlorocyclohexa-1,2,3-trien-5-yne has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmacological agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,4-Dichlorocyclohexa-1,2,3-trien-5-yne involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The pathways involved in these interactions are currently under investigation to better understand the compound’s effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dichlorocyclohexa-1,2,3-trien-5-yne
  • 1,3-Dichlorocyclohexa-1,2,3-trien-5-yne
  • 1,4-Dichlorocyclohexane

Uniqueness

1,4-Dichlorocyclohexa-1,2,3-trien-5-yne is unique due to its specific substitution pattern and the presence of an alkyne group

Properties

CAS No.

557768-10-2

Molecular Formula

C6Cl2

Molecular Weight

142.97 g/mol

InChI

InChI=1S/C6Cl2/c7-5-1-2-6(8)4-3-5

InChI Key

DEBZPVQTOCVVMM-UHFFFAOYSA-N

Canonical SMILES

C1#CC(=C=C=C1Cl)Cl

Origin of Product

United States

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